6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. The presence of the azabicyclo[3.2.1]octane framework makes it an interesting subject for various chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of triols using 6-benzoyl-3,4-dihydro-(2H)-pyran, which can then be further modified to introduce the trifluoromethyl group and the azabicyclo[3.2.1]octane structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired bicyclic structure.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the bicyclic framework.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions at the molecular level.
Industry: Used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the azabicyclo[3.2.1]octane framework provides structural rigidity. These interactions can modulate various biochemical pathways, leading to desired pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzoyl-3,4-dihydro-(2H)-pyran: Used for triol protection.
Trioxabicyclo[3.2.2]nonanes: Similar bicyclic structure with different functional groups.
Uniqueness
6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane stands out due to its trifluoromethyl group, which imparts unique chemical properties. Its azabicyclo[3.2.1]octane framework also provides a distinct structural feature that is not commonly found in other similar compounds.
Eigenschaften
Molekularformel |
C15H16F3NO |
---|---|
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
phenyl-[5-(trifluoromethyl)-6-azabicyclo[3.2.1]octan-6-yl]methanone |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)14-8-4-5-11(9-14)10-19(14)13(20)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 |
InChI-Schlüssel |
JRCSRLKQDXZVQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)(N(C2)C(=O)C3=CC=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.